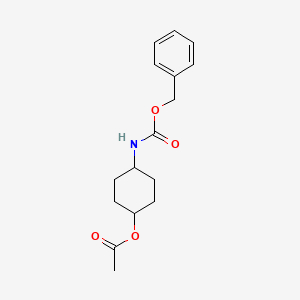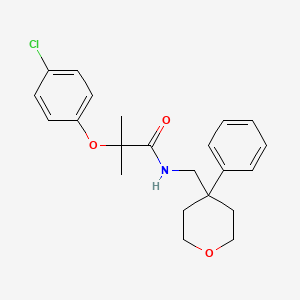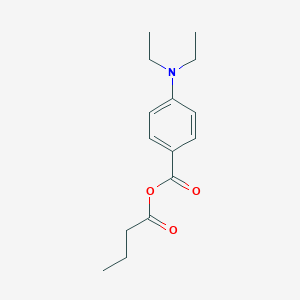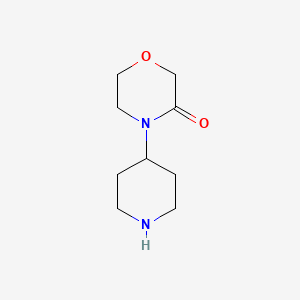![molecular formula C8H7BrF2S B2777453 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene CAS No. 1097824-30-0](/img/structure/B2777453.png)
1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene” is an organic compound with the CAS Number: 1097824-30-0 . It has a molecular weight of 253.11 . The IUPAC name for this compound is 2-bromoethyl 2,4-difluorophenyl sulfide . The compound is a liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrF2S/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Applications
1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through regioflexible substitution and functionalization processes. For instance, its structural analogs have been employed in the selective conversion into various benzoic acids and halobenzoic acids, demonstrating the potential for creating a wide range of chemically and pharmacologically relevant derivatives (Schlosser & Heiss, 2003). Additionally, the compound's ability to undergo regioselective bromination and conversion into sulfur-functionalized benzoquinones highlights its utility in synthesizing novel organic materials (Aitken et al., 2016).
Catalysis and Material Science
The application of this compound derivatives in catalysis and material science is illustrated by studies on rhodium-catalyzed substitution reactions. These reactions facilitate the polyarylthiolation of polyfluorobenzenes, leading to derivatives with potential applications in electronic materials due to their specific electronic properties (Arisawa et al., 2008).
Environmental Biotechnology
An intriguing application outside of direct chemical synthesis involves the degradation of aromatic compounds by specialized bacterial strains. For example, Novosphingobium resinovorum SA1 has been shown to utilize sulfanilic acid, a compound related to the functional groups in this compound, as its sole carbon, nitrogen, and sulfur source. This capacity underscores the potential environmental biotechnological applications of such compounds in bioremediation processes (Hegedűs et al., 2017).
Advanced Materials Development
The synthesis and structural modification of this compound derivatives have implications for the development of advanced materials. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which could potentially be synthesized from similar compounds, exhibit high refractive indices and small birefringences, making them suitable for optical applications (Tapaswi et al., 2015).
Propiedades
IUPAC Name |
1-(2-bromoethylsulfanyl)-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2S/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQKUCIRCYMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2777373.png)
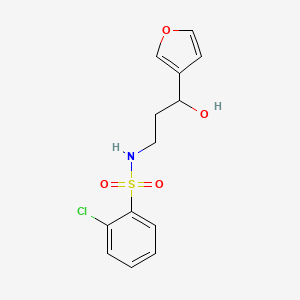
![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2777376.png)

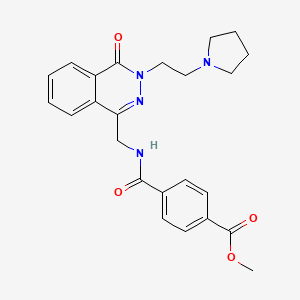
![5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2777385.png)


![2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2777388.png)

